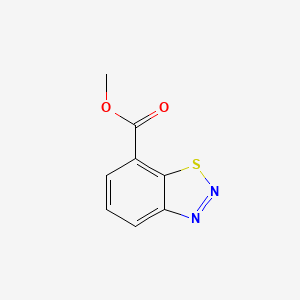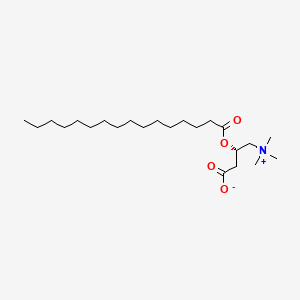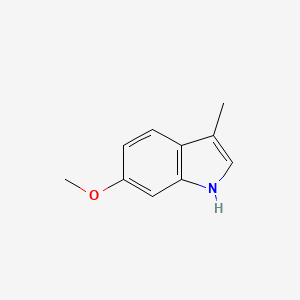
6-methoxy-3-methyl-1H-indole
Descripción general
Descripción
“6-methoxy-3-methyl-1H-indole” is a chemical compound with the molecular formula C10H11NO . It is a derivative of indole, which is a significant heterocyclic system in natural products and drugs .
Synthesis Analysis
The synthesis of indole derivatives, including “this compound”, has been a subject of interest in the scientific community . A common method for synthesizing indole derivatives is the Fischer indole synthesis . This process involves the reaction of phenylhydrazine with a carbonyl compound, typically a ketone or aldehyde, to produce a hydrazone .Molecular Structure Analysis
The molecular structure of “this compound” consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The molecule also contains a methoxy group (OCH3) and a methyl group (CH3) attached to the indole ring .Chemical Reactions Analysis
Indole derivatives, including “this compound”, are known to undergo a variety of chemical reactions. For instance, they can participate in electrophilic substitution reactions due to the presence of excessive π-electrons .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 147.1739 . More specific properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Aplicaciones Científicas De Investigación
Antioxidant and Cytotoxicity Properties
6-Methoxytetrahydro-β-carboline derivatives, including 6-methoxy-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole, exhibit moderate antioxidant properties. They were investigated for their in vitro antioxidant and cytotoxicity properties. These derivatives showed moderate antioxidant activities and mild toxicity at effective antioxidative concentrations (Goh, Koh, Yam, Azhar, Mordi, & Mansor, 2015).
Synthesis and Characterization
6-Methoxytetrahydro-β-carboline derivatives were synthesized via the Maillard reaction. The synthesis conditions were optimized for temperature and time, yielding significant insights into the production and characterization of these compounds (Goh, Mordi, & Mansor, 2015).
Potential Treatment of Alzheimer's Disease
1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole dimesylate monohydrate (SUVN-502) is identified as a potential treatment for cognitive disorders like Alzheimer's disease. This compound shows high affinity and selectivity at human serotonin receptors, indicating its potential in the treatment of neurological disorders (Nirogi et al., 2017).
Antimicrobial Properties
Indole derivatives, including 6-methoxy variants, have shown biological activities such as antimicrobial effects. These compounds, synthesized through various methods, were evaluated for their potential as antimicrobial agents (Kalshetty, Gani, & Kalashetti, 2012).
Encapsulation and Delivery in Antitumoral Applications
Methyl 6-methoxy-3-(4-methoxyphenyl)-1H-indole-2-carboxylate, an antitumoral fluorescent indole derivative, was encapsulated in nanosized liposome formulations for in vitro cell growth inhibition studies on tumor cell lines. This study illustrates the application of 6-methoxy-3-methyl-1H-indole in targeted drug delivery systems for cancer treatment (Abreu et al., 2011).
Radical-Induced Oxidation Protection
6-Methoxy-1,2,3,4-tetrahydrocarbazole, a derivative of indole, demonstrated protective effects against radical-induced oxidation in human erythrocytes and DNA. This study highlights the antioxidant and protective potential of 6-methoxy indole derivatives in biological systems (Zhao & Liu, 2009).
Spectroscopic Investigations for Drug Design
Spectroscopic studies, including Fourier transform infrared (FT-IR) and nuclear magnetic resonance (NMR), were conducted on 5-methoxy-1-[(5-methoxy-1H-indol-2-yl)methyl]-1H-indole. This research aids in understanding the molecular structure and interactions, crucial for drug design and development (Haress et al., 2016).
Safety and Hazards
Direcciones Futuras
The future directions in the research of “6-methoxy-3-methyl-1H-indole” and similar compounds could involve the development of new synthetic methods, exploration of their biological activities, and their potential applications in the treatment of various diseases . Additionally, the use of these compounds as building blocks in the synthesis of diverse heterocycles and substrates for asymmetric dearomatisation has been suggested .
Mecanismo De Acción
Target of Action
6-Methoxy-3-methyl-1H-indole, like many indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For example, some indole derivatives have been shown to inhibit the generation of certain compounds, such as hypochlorous acid, released by activated leukocytes .
Biochemical Pathways
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . By activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules, indole and its derivatives maintain intestinal homeostasis and impact liver metabolism and the immune response .
Pharmacokinetics
Indole derivatives are known to have broad-spectrum biological activities , suggesting they may have good bioavailability
Result of Action
The result of the action of this compound can vary depending on the specific biological activity. For example, some indole derivatives have been shown to have antiviral activity, with inhibitory activity against certain viruses . Other indole derivatives have shown anti-inflammatory and analgesic activities .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the gut microbiota plays a crucial role in the bioconversion of indoles from tryptophan, an essential amino acid derived entirely from the diet . Therefore, factors that affect the gut microbiota, such as diet and antibiotic use, could potentially influence the action, efficacy, and stability of this compound.
Análisis Bioquímico
Biochemical Properties
6-methoxy-3-methyl-1H-indole plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of myeloperoxidase, an enzyme involved in the production of hypochlorous acid by activated leukocytes . By inhibiting myeloperoxidase, this compound can reduce oxidative stress and inflammation. Additionally, it interacts with various receptors and signaling molecules, influencing cellular responses and metabolic pathways .
Cellular Effects
The effects of this compound on cells are diverse and significant. This compound has demonstrated anti-cancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells . It also affects cell signaling pathways, such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a role in inflammation and immune responses . Furthermore, this compound influences gene expression and cellular metabolism, contributing to its broad spectrum of biological activities .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific receptors and enzymes, modulating their activity and influencing downstream signaling pathways . For instance, it can inhibit the production of reactive oxygen species (ROS) and reduce inflammation by targeting key enzymes involved in these processes . Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound remains stable under certain conditions, allowing for prolonged observation of its effects on cellular function . Its degradation products may also exhibit biological activity, which can complicate the interpretation of long-term studies . Understanding the temporal dynamics of this compound is essential for accurately assessing its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to exert beneficial effects, such as reducing inflammation and oxidative stress . At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Determining the optimal dosage is crucial for maximizing the therapeutic benefits of this compound while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized by cytochrome P450 enzymes, which play a key role in its biotransformation and elimination . The metabolic products of this compound can also influence metabolic flux and metabolite levels, contributing to its overall biological activity . Understanding these pathways is essential for predicting the pharmacokinetics and pharmacodynamics of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross cell membranes and accumulate in various tissues, where it exerts its biological effects . The interaction with transporters and binding proteins can influence its localization and accumulation, affecting its overall activity and function .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it interacts with various biomolecules and exerts its effects. It can be targeted to specific organelles, such as mitochondria and the endoplasmic reticulum, through post-translational modifications and targeting signals . The subcellular localization of this compound is crucial for understanding its mechanism of action and its impact on cellular function.
Propiedades
IUPAC Name |
6-methoxy-3-methyl-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-6-11-10-5-8(12-2)3-4-9(7)10/h3-6,11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSMGVUHULSBVAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C=CC(=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30315977 | |
| Record name | 6-methoxy-3-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30315977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2400-36-4 | |
| Record name | NSC298333 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298333 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-methoxy-3-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30315977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methoxy-3-methyl-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



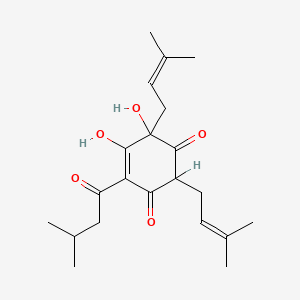
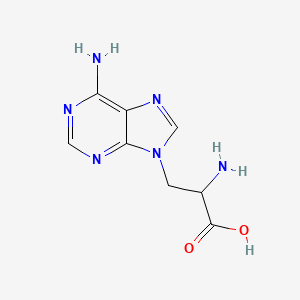

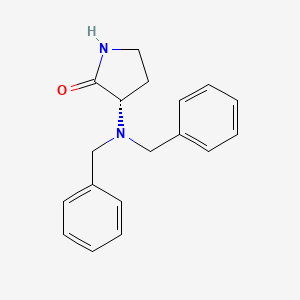

![Benzene, 1,1'-[propylidenebis(oxymethylene)]bis-](/img/structure/B3050083.png)
![1-Benzyl-6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3050086.png)
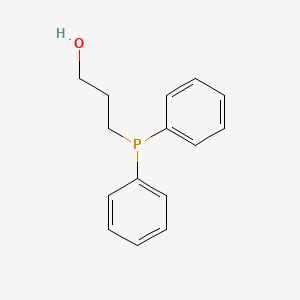

![2-Ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3050090.png)

